7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid
CAS No.: 500356-69-4
Cat. No.: VC4630051
Molecular Formula: C17H11Cl2NO2
Molecular Weight: 332.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500356-69-4 |
|---|---|
| Molecular Formula | C17H11Cl2NO2 |
| Molecular Weight | 332.18 |
| IUPAC Name | 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
| Standard InChI Key | MTNHOZGHNSNVRP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name 7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid reflects its substitution pattern: a chlorine atom at position 7 of the quinoline ring, a 4-chlorophenyl group at position 2, a methyl group at position 8, and a carboxylic acid moiety at position 4. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁Cl₂NO₂ |
| Molecular Weight | 332.18 g/mol |
| InChI | InChI=1S/C17H11Cl2NO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |
| SMILES | CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl)Cl |
| XLogP3 | ~4.2 (estimated) |
The planar quinoline core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity. The carboxylic acid group enables salt formation or esterification, broadening its utility in derivatization.
Spectroscopic Data
Mass spectrometry reveals a molecular ion peak at m/z 331 ([M-H]⁻), with characteristic isotopic patterns for two chlorine atoms (m/z 333 and 335). Fragmentation peaks at m/z 296 and 261 correspond to sequential loss of -COOH and -Cl groups, respectively.
Synthesis and Industrial Production
Industrial Considerations
Large-scale production would require:
-
Continuous flow reactors to manage exothermic chlorination steps.
-
Palladium-catalyzed cross-couplings for aryl group introductions.
-
Crystallization techniques to achieve >98% purity.
Biological Activities and Mechanistic Insights
| Microbial Target | IC₅₀ (μM) | Reference Analog |
|---|---|---|
| Staphylococcus aureus | 2.1–5.4 | Ciprofloxacin hybrids |
| Escherichia coli | 4.8–6.7 | Chloroquine derivatives |
| Plasmodium falciparum | 0.3–1.2 | Amodiaquine analogs |
The dual chlorine atoms may enhance membrane permeability, while the carboxylic acid could chelate metal ions in microbial enzymes.
Anticancer Activity
Quinoline-4-carboxylic acids inhibit histone deacetylases (HDACs) and tubulin polymerization. In silico docking studies predict strong binding (ΔG < -9 kcal/mol) to HDAC2 active sites for this compound, suggesting potential for epigenetic modulation.
Pharmacological Applications and Drug Development
Prodrug Design
The carboxylic acid group permits conjugation with:
-
Ethyl esters to enhance bioavailability.
-
Peptide vectors for targeted delivery.
-
Metal complexes (e.g., Zn²⁺, Cu²⁺) to augment antibacterial effects.
Structure-Activity Relationships (SAR)
Key SAR trends for quinoline-4-carboxylic acids:
-
Chlorine at position 7: Increases lipophilicity and target binding.
-
Methyl at position 8: Stabilizes the quinoline ring conformation.
-
4-Chlorophenyl at position 2: Enhances π-stacking with aromatic residues in enzymes.
Future Research Directions
-
Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein targets.
-
Nanoparticle Formulations: Encapsulate in PLGA nanoparticles to improve CNS penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume